1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride
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Overview
Description
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride is a compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride typically involves the condensation of 5-chloro-2-methylaminobenzophenone with chloroacetyl chloride in a carbon tetrachloride medium. This reaction yields 2-benzoyl-2’,4-dichloro-o-n-methylacetanilide, which is then reacted with hexamethylenetetramine in an isopropanol medium at 78-82°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the calming and sedative effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Nimetazepam: 1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 7-position. This structural feature may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
5940-30-7 |
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Molecular Formula |
C16H19Cl2N3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride |
InChI |
InChI=1S/C16H17N3.2ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;;/h2-8,11H,9-10,17H2,1H3;2*1H |
InChI Key |
UEMYPZPYBIBIBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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